molecular formula C10H20Cl2O B8565839 1-Chloro-4-(chloromethoxy)nonane CAS No. 57987-60-7

1-Chloro-4-(chloromethoxy)nonane

Cat. No. B8565839
CAS RN: 57987-60-7
M. Wt: 227.17 g/mol
InChI Key: ZFIMYHBXUHXYDZ-UHFFFAOYSA-N
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Patent
US04059601

Procedure details

A solution of bromobenzene (13.18 g., 0.084 mole) in ether (50 ml.) is added to a suspension of Mg (2.04 g., 0.084 mole) in ether (50 ml.) dropwise so as to maintain a gentle reflux. After complete addition of the bromobenzene, the mixture is heated on a steam bath for an additional hour. The reaction mixture is then cooled to 5°-10° C. by means of an ice-water bath, and 1-chloro-4-chloromethoxynonane (19.05 g., 0.084 mole) is added dropwise over 15 minutes. The resulting suspension is stirred for 18 hours at room temperature. The reaction mixture is diluted with ether (100 ml.), cooled to 0°-5° C., and cold water (75 ml.) is added with vigorous stirring while the temperature is kept below 5° C. Let stir at 0°-5° C. for about 15 minutes. The aqueous phase is separated from the ether phase (A), and the aqueous layer is extracted with ether (150 ml., B). Organic solution A is combined with B, washed with H2O (100 ml.), 5% K2CO3 (100 ml.), again with H2O (100 ml.), finally with saturated NaCl solution, and is dried over anhydrous Na2SO4. Removal of the solvent in vacuo yields 1-chloro-4-benzyloxynonane (19.28 g., 0.072 mole, 85.7% yield).
Quantity
13.18 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.05 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:8][CH2:9][CH2:10][CH2:11][CH:12]([O:18][CH2:19]Cl)[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].O>CCOCC>[Cl:8][CH2:9][CH2:10][CH2:11][CH:12]([O:18][CH2:19][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
13.18 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Mg
Quantity
2.04 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Three
Name
Quantity
19.05 g
Type
reactant
Smiles
ClCCCC(CCCCC)OCCl
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension is stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated on a steam bath for an additional hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to 5°-10° C. by means of an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°-5° C.
STIRRING
Type
STIRRING
Details
with vigorous stirring while the temperature
CUSTOM
Type
CUSTOM
Details
is kept below 5° C
STIRRING
Type
STIRRING
Details
Let stir at 0°-5° C. for about 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated from the ether phase (A)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ether (150 ml., B)
WASH
Type
WASH
Details
washed with H2O (100 ml.), 5% K2CO3 (100 ml.), again with H2O (100 ml.), finally with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClCCCC(CCCCC)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.072 mol
AMOUNT: MASS 19.28 g
YIELD: PERCENTYIELD 85.7%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.